molecular formula C8H10N2O2 B1296966 2-Hydroxy-5-methylbenzohydrazide CAS No. 28397-43-5

2-Hydroxy-5-methylbenzohydrazide

Cat. No. B1296966
CAS RN: 28397-43-5
M. Wt: 166.18 g/mol
InChI Key: GZGLTOZYIFDYJD-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylbenzohydrazide is a chemical compound with the empirical formula C8H10N2O2 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-methylbenzohydrazide is represented by the SMILES string Cc1ccc(O)c(c1)C(=O)NN . The InChI representation is 1S/C8H10N2O2/c1-5-2-3-7(11)6(4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) . The molecular weight is 166.18 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-5-methylbenzohydrazide include a molecular weight of 166.18 g/mol . The compound has a complexity of 172 and a topological polar surface area of 75.4 Ų . It has one rotatable bond .

Scientific Research Applications

Synthesis and Structural Studies

2-Hydroxy-5-methylbenzohydrazide derivatives are actively studied for their synthesis and structural properties. Hu et al. (2015) synthesized hydrazone compounds derived from 2-hydroxy-5-methylbenzohydrazide, focusing on their structural characterization through elemental analyses, infrared and UV-vis spectra, and single crystal X-ray diffraction (Hu et al., 2015). Feng et al. (2008) investigated the crystal structure of a co-crystal involving a derivative of 2-hydroxy-5-methylbenzohydrazide, revealing details about intramolecular and intermolecular hydrogen bonding (Feng et al., 2008).

Antibacterial and Antifungal Properties

Several studies have focused on the antibacterial and antifungal properties of 2-hydroxy-5-methylbenzohydrazide derivatives. Hu et al. (2015) and Yu-jie (2011) assessed the antibacterial and antifungal activities of these compounds, demonstrating their potential in combating various bacterial and fungal strains (Hu et al., 2015); (Yu-jie, 2011). These findings suggest their potential use in developing new antimicrobial agents.

Antioxidant and Anticancer Activities

Saoud et al. (2017) explored the antioxidant properties of compounds derived from 2-hydroxy-5-methylbenzohydrazide, indicating their potential as antioxidants. They also assessed the antibacterial activity of these compounds against various microorganisms (Saoud et al., 2017). Additionally, Salahuddin et al. (2014) synthesized derivatives involving 2-hydroxy-5-methylbenzohydrazide and evaluated their anticancer properties, demonstrating their potential use in cancer treatment (Salahuddin et al., 2014).

properties

IUPAC Name

2-hydroxy-5-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-2-3-7(11)6(4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGLTOZYIFDYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342821
Record name 2-Hydroxy-5-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-methylbenzohydrazide

CAS RN

28397-43-5
Record name 2-Hydroxy-5-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
XY Hu, DQ Zhang, LL Guo - Key Engineering Materials, 2011 - Trans Tech Publ
… -2-one, 1,7,7-trimethyl-, (1R)- (5.646%), 2-Hydroxy-5-methylbenzohydrazide (3.516%), p-menth-1-en-8-ol (3.279%), … 001135-23-5 78 17.231 3.516 2-Hydroxy-5-methylbenzohydrazide …
Number of citations: 2 www.scientific.net
S Suraiya, SA Bristy, MS Ali, A Biswas, MR Ali… - Clean Technologies, 2023 - mdpi.com
The rapid and unprecedented expansion of the global population highlights concerns about the sufficiency of food resources to sustain this growth. This study investigates and …
Number of citations: 6 www.mdpi.com

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